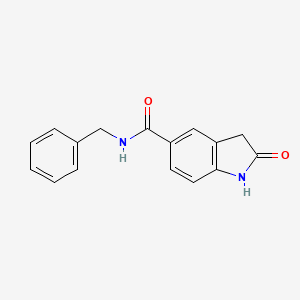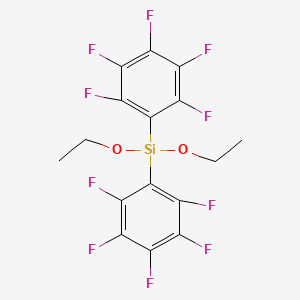
Dimethoxybis(pentafluorophenyl)silane
概要
説明
Dimethoxybis(pentafluorophenyl)silane: is an organosilicon compound characterized by the presence of two pentafluorophenyl groups and two ethoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenyl)diethoxysilane typically involves the reaction of pentafluorophenyl lithium with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:
-
Formation of Pentafluorophenyl Lithium:
C6F5Br+2Li→C6F5Li+LiBr
-
Reaction with Silicon Tetrachloride:
2C6F5Li+SiCl4→(C6F5)2SiCl2+2LiCl
-
Addition of Ethanol:
(C6F5)2SiCl2+2C2H5OH→(C6F5)2Si(OEt)2+2HCl
Industrial Production Methods: Industrial production of bis(pentafluorophenyl)diethoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions: Dimethoxybis(pentafluorophenyl)silane undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reaction with nucleophiles such as amines or alcohols to replace the ethoxy groups.
- Example: Reaction with an amine to form a silazane derivative.
-
Hydrolysis:
- Reaction with water to form silanols and pentafluorophenol.
- Example: Hydrolysis in the presence of moisture.
-
Cross-Coupling Reactions:
- Palladium-catalyzed cross-coupling reactions with aryl halides.
- Example: Formation of polyfluorophenyl-substituted compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Organic solvents such as toluene or THF.
Conditions: Inert atmosphere, controlled temperature.
Major Products:
- Silazane derivatives.
- Silanols.
- Polyfluorophenyl-substituted compounds.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and resins.
- Employed in the preparation of catalysts for various organic transformations.
Biology:
- Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine:
- Explored for its applications in the development of novel pharmaceuticals and diagnostic agents.
Industry:
- Utilized in the production of high-performance coatings, adhesives, and sealants.
- Applied in the manufacture of electronic components and devices.
作用機序
The mechanism of action of bis(pentafluorophenyl)diethoxysilane is primarily based on its ability to act as a Lewis acid. The silicon atom, being electron-deficient, can coordinate with electron-rich species, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing nature of the silicon atom, increasing its reactivity.
Molecular Targets and Pathways:
Lewis Acid Catalysis: Activation of substrates through coordination with the silicon atom.
Cross-Coupling Reactions: Formation of carbon-silicon bonds via palladium-catalyzed mechanisms.
類似化合物との比較
Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron.
Pentafluorophenylsilane: Contains a single pentafluorophenyl group attached to silicon.
Uniqueness:
- Dimethoxybis(pentafluorophenyl)silane is unique due to the presence of two pentafluorophenyl groups and two ethoxy groups, providing a balance of reactivity and stability.
- The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.
特性
分子式 |
C16H10F10O2Si |
|---|---|
分子量 |
452.32 g/mol |
IUPAC名 |
diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |
InChIキー |
XJYMDGOGWVHLFW-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
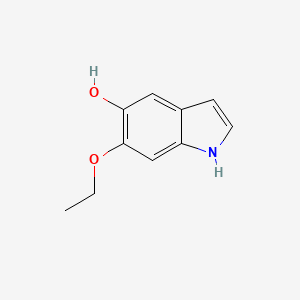
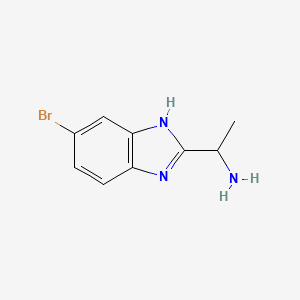
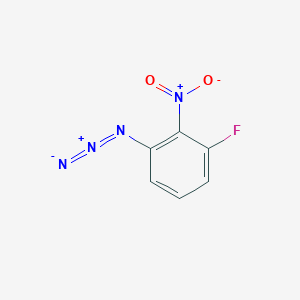
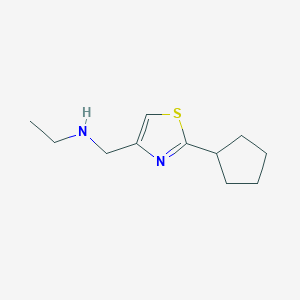
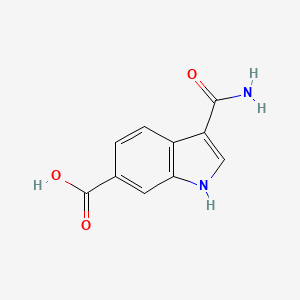
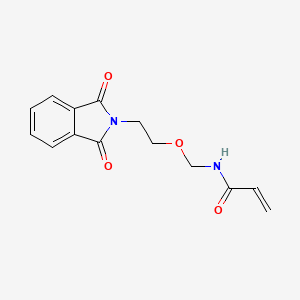
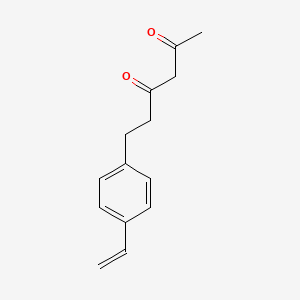
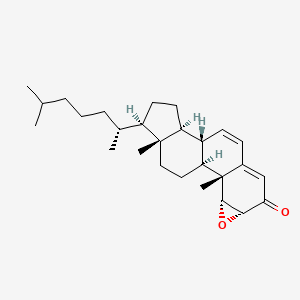
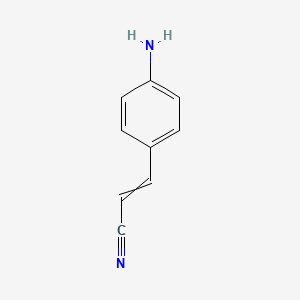

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8487591.png)
![tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8487597.png)

